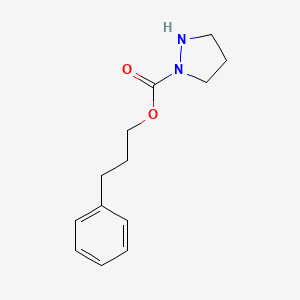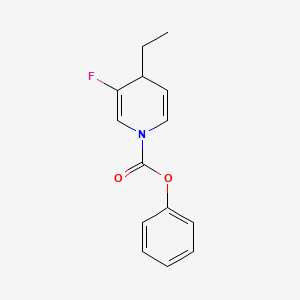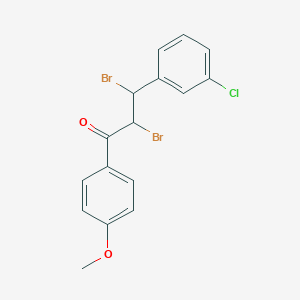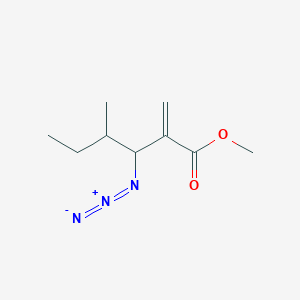![molecular formula C14H8F4O B12607977 3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde CAS No. 646507-90-6](/img/structure/B12607977.png)
3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde: is an organic compound characterized by the presence of four fluorine atoms and a methyl group attached to a biphenyl structure with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl].
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the formylation process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the biphenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for the development of new pharmaceuticals.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Polymer Chemistry: It is used in the synthesis of specialty polymers with enhanced properties.
Electronics: The compound’s electronic properties make it suitable for use in the fabrication of electronic components.
Mécanisme D'action
The mechanism of action of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, facilitating its incorporation into larger molecular structures.
Comparaison Avec Des Composés Similaires
3,3’,5,5’-Tetrafluorobiphenyl: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
4’-Methyl[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluorine atoms, resulting in different reactivity and stability.
3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid: The carboxylic acid group provides different chemical properties compared to the aldehyde group.
Uniqueness: The combination of fluorine atoms, a methyl group, and an aldehyde functional group in 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
646507-90-6 |
|---|---|
Formule moléculaire |
C14H8F4O |
Poids moléculaire |
268.21 g/mol |
Nom IUPAC |
4-(3,5-difluoro-4-methylphenyl)-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C14H8F4O/c1-7-11(15)2-8(3-12(7)16)9-4-13(17)10(6-19)14(18)5-9/h2-6H,1H3 |
Clé InChI |
UCNDPVOUOXJEFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1F)C2=CC(=C(C(=C2)F)C=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)

![2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12607931.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)](/img/structure/B12607936.png)
![3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one](/img/structure/B12607945.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)

![6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole](/img/structure/B12607959.png)




![1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]](/img/structure/B12607978.png)
